Solifenacin-d5 (succinate)
CAS No.:
Cat. No.: VC14546049
Molecular Formula: C27H32N2O6
Molecular Weight: 485.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H32N2O6 |
|---|---|
| Molecular Weight | 485.6 g/mol |
| IUPAC Name | [(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1S)-1-(2,3,4,5,6-pentadeuteriophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate;butanedioic acid |
| Standard InChI | InChI=1S/C23H26N2O2.C4H6O4/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19;5-3(6)1-2-4(7)8/h1-9,18,21-22H,10-16H2;1-2H2,(H,5,6)(H,7,8)/t21-,22-;/m0./s1/i1D,2D,3D,7D,8D; |
| Standard InChI Key | RXZMMZZRUPYENV-BCZWPACGSA-N |
| Isomeric SMILES | [2H]C1=C(C(=C(C(=C1[2H])[2H])[C@H]2C3=CC=CC=C3CCN2C(=O)O[C@H]4CN5CCC4CC5)[2H])[2H].C(CC(=O)O)C(=O)O |
| Canonical SMILES | C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.C(CC(=O)O)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Deuterium Substitution
Solifenacin-d5 (succinate) is chemically designated as butanedioic acid, compounded with (1S)-(3R)-1-azabicyclo[2.2.2]oct-3-yl 3,4-dihydro-1-(phenyl-2,3,4,5,6-d5)-2(1H)-isoquinolinecarboxylate. The molecular formula is C<sub>23</sub>H<sub>21</sub>D<sub>5</sub>N<sub>2</sub>O<sub>2</sub>·C<sub>4</sub>H<sub>6</sub>O<sub>4</sub>, with a molecular weight of 485.6 g/mol . Deuterium atoms replace five hydrogens on the phenyl ring, enhancing isotopic distinction without altering the compound’s biochemical behavior .
Table 1: Key Chemical Properties
Pharmacological Profile and Mechanism of Action
Muscarinic Receptor Antagonism
Solifenacin, the parent compound, competitively inhibits M<sub>1</sub>, M<sub>2</sub>, and M<sub>3</sub> muscarinic acetylcholine receptors with dissociation constants (K<sub>i</sub>) of 25 nM, 125 nM, and 10 nM, respectively . Preferential M<sub>3</sub> receptor blockade in urinary bladder smooth muscle underpins its therapeutic efficacy in overactive bladder (OAB) .
In Vitro and In Vivo Activity
In guinea pig detrusor muscle cells, solifenacin inhibits carbachol-induced calcium mobilization (K<sub>i</sub> = 4 nM) . Preclinical models demonstrate dose-dependent suppression of bladder pressure elevation (0.03–1 mg/kg in rats) . These effects correlate with reduced urinary frequency and urgency in clinical settings .
Analytical Applications in Bioequivalence Studies
Role as an Internal Standard
Solifenacin-d5 (succinate) is indispensable in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying solifenacin in plasma. Its near-identical physicochemical properties to unlabeled solifenacin minimize matrix effects, while the 5 Da mass shift enables unambiguous detection .
Bioequivalence Assessment Between Salt Forms
A randomized crossover study compared solifenacin tartrate (test) and succinate (reference) in 36 healthy volunteers. Pharmacokinetic parameters demonstrated bioequivalence:
-
AUC<sub>last</sub>: 486.98 vs. 469.07 h·ng/mL (90% CI: 0.9702–1.1097)
-
C<sub>max</sub>: 14.66 vs. 14.10 ng/mL (90% CI: 0.9779–1.0993) .
Table 2: Pharmacokinetic Parameters of Solifenacin Formulations
| Parameter | Solifenacin Tartrate | Solifenacin Succinate |
|---|---|---|
| AUC<sub>last</sub> (h·ng/mL) | 486.98 ± 138.47 | 469.07 ± 128.29 |
| C<sub>max</sub> (ng/mL) | 14.66 ± 3.85 | 14.10 ± 3.37 |
| T<sub>max</sub> (h) | 5.00 (3.00–6.00) | 5.00 (3.00–6.00) |
| t<sub>1/2</sub> (h) | 33.38 ± 8.06 | 32.40 ± 6.29 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume